molecular formula C2H4N4O3 B14654538 2-Azidoethyl nitrate CAS No. 53422-49-4

2-Azidoethyl nitrate

Cat. No.: B14654538
CAS No.: 53422-49-4
M. Wt: 132.08 g/mol
InChI Key: VXKDWRHYEHAGTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidoethyl nitrate can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole . This reaction is efficient and yields high purity azides.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for larger batches and implementing safety measures due to the compound’s energetic nature.

Chemical Reactions Analysis

Types of Reactions: 2-Azidoethyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines with the release of nitrogen gas (N2).

Comparison with Similar Compounds

Properties

IUPAC Name

2-azidoethyl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O3/c3-5-4-1-2-9-6(7)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKDWRHYEHAGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201591
Record name Ethanol, 2-azido-, nitrate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53422-49-4
Record name Ethanol, 2-azido-, 1-nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53422-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-azido-, nitrate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053422494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-azido-, nitrate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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